Cas no 1357354-71-2 ((-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride)
![(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride structure](https://ja.kuujia.com/scimg/cas/1357354-71-2x500.png)
(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride 化学的及び物理的性質
名前と識別子
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- (-)-1-(imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride
- (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine 2HCl
- (R)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride
- AM805728
- (1R)-1-imidazo[1,2-a]pyridin-3-ylethanamine;dihydrochloride
- (1R)-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-amine dihydrochloride
- (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride
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- MDL: MFCD23378553
- インチ: 1S/C9H11N3.2ClH/c1-7(10)8-6-11-9-4-2-3-5-12(8)9;;/h2-7H,10H2,1H3;2*1H/t7-;;/m1../s1
- InChIKey: VFHXQIUZVUXLMV-XCUBXKJBSA-N
- SMILES: Cl.Cl.N12C=CC=CC1=NC=C2[C@@H](C)N
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 160
- トポロジー分子極性表面積: 43.3
(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB455602-100 mg |
(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine 2HCl; . |
1357354-71-2 | 100MG |
€520.80 | 2023-07-18 | ||
eNovation Chemicals LLC | D772071-500mg |
(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride |
1357354-71-2 | 95% | 500mg |
$760 | 2024-06-06 | |
1PlusChem | 1P00HUUC-1g |
(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride |
1357354-71-2 | 95% | 1g |
$948.00 | 2023-12-22 | |
Aaron | AR00HV2O-1g |
(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride |
1357354-71-2 | 95% | 1g |
$1037.00 | 2023-12-16 | |
A2B Chem LLC | AI32324-100mg |
(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride |
1357354-71-2 | 95% | 100mg |
$310.00 | 2024-04-20 | |
A2B Chem LLC | AI32324-1g |
(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride |
1357354-71-2 | 95% | 1g |
$1060.00 | 2024-04-20 | |
eNovation Chemicals LLC | D772071-100mg |
(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride |
1357354-71-2 | 95% | 100mg |
$475 | 2025-02-27 | |
eNovation Chemicals LLC | D772071-250mg |
(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride |
1357354-71-2 | 95% | 250mg |
$815 | 2025-02-27 | |
eNovation Chemicals LLC | D772071-2g |
(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride |
1357354-71-2 | 95% | 2g |
$2035 | 2024-06-06 | |
eNovation Chemicals LLC | D772071-2g |
(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride |
1357354-71-2 | 95% | 2g |
$3055 | 2025-02-24 |
(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride 関連文献
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochlorideに関する追加情報
Chemical Compound CAS No. 1357354-71-2: (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine Dihydrochloride
The compound (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride with CAS No. 1357354-71-2 is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyridines, which are known for their unique structural features and diverse biological activities. The imidazo[1,2-a]pyridine core of this molecule is a bicyclic structure consisting of an imidazole ring fused to a pyridine ring, creating a rigid and planar framework that often imparts favorable pharmacokinetic properties.
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as modulators of various ion channels and receptors, making them promising candidates for the development of novel therapeutic agents. For instance, research published in the *Journal of Medicinal Chemistry* in 2023 demonstrated that (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride exhibits potent inhibitory activity against voltage-gated sodium channels, which are implicated in conditions such as epilepsy and chronic pain. This finding underscores the importance of exploring such compounds for their potential therapeutic applications.
The synthesis of (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride involves a multi-step process that typically begins with the preparation of the imidazo[1,2-a]pyridine scaffold. This is often achieved through cyclization reactions involving appropriate precursors, followed by functionalization to introduce the ethanamine side chain. The dihydrochloride salt form is commonly used to enhance solubility and stability, making it more amenable for pharmacological studies and potential drug delivery.
In terms of biological activity, this compound has been shown to exhibit selective binding to certain neurotransmitter transporters, particularly those involved in dopamine and serotonin reuptake. A study conducted by researchers at the University of California revealed that (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride demonstrates high affinity for the dopamine transporter (DAT), suggesting its potential as a lead compound for treating neurodegenerative disorders such as Parkinson's disease. Furthermore, its ability to modulate neurotransmitter release makes it a valuable tool for studying synaptic plasticity and neuronal communication.
The stereochemistry of this compound plays a crucial role in its biological activity. The (-)-enantiomer is particularly interesting due to its superior pharmacokinetic profile and selectivity compared to its (+)-counterpart. This enantioselectivity is critical in drug development, as it can significantly influence efficacy and toxicity profiles. Recent advancements in asymmetric synthesis techniques have enabled more efficient production of this enantiomer, paving the way for large-scale preclinical studies.
From an analytical standpoint, the characterization of (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride has been achieved using a variety of spectroscopic methods. High-resolution mass spectrometry (HRMS) has confirmed its molecular formula as C9H9N4·HCl2, while nuclear magnetic resonance (NMR) spectroscopy has provided insights into its stereochemical arrangement and hydrogen bonding interactions. These analyses are essential for ensuring the purity and identity of the compound during both synthesis and quality control processes.
In conclusion, (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride represents a compelling example of how structural diversity within imidazopyridines can lead to molecules with significant therapeutic potential. With ongoing research focusing on its mechanism of action, bioavailability, and safety profile, this compound continues to be a focal point in medicinal chemistry research. Its ability to modulate key biological targets positions it as a promising candidate for addressing unmet medical needs in neuroscience and beyond.
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